molecular formula C6H5ClN6O B13247361 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one

Cat. No.: B13247361
M. Wt: 212.60 g/mol
InChI Key: UJMPPMMZZVOTQI-UHFFFAOYSA-N
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Description

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one: is a heterocyclic compound with the molecular formula C6H5ClN6O It is a derivative of pteridine and is characterized by the presence of amino groups at positions 2 and 4, a chlorine atom at position 6, and a dihydropteridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate of the product can reach up to 82%, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives .

Scientific Research Applications

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C6H5ClN6O

Molecular Weight

212.60 g/mol

IUPAC Name

2,4-diamino-6-chloro-8H-pteridin-7-one

InChI

InChI=1S/C6H5ClN6O/c7-2-5(14)12-4-1(10-2)3(8)11-6(9)13-4/h(H5,8,9,11,12,13,14)

InChI Key

UJMPPMMZZVOTQI-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1NC(=O)C(=N2)Cl)N)N

Origin of Product

United States

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